N-(1-methyl-1H-benzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
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Overview
Description
N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a benzimidazole core, a nitrophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions . The furan ring is then introduced through a cyclization reaction involving a suitable precursor. The final step involves the coupling of the nitrophenoxy group to the benzimidazole-furan intermediate, often using a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzimidazole ring can be hydrogenated to yield a dihydrobenzimidazole derivative.
Substitution: The nitrophenoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized benzimidazole-furan compounds .
Scientific Research Applications
N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid: Similar benzimidazole core with different functional groups.
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: Another benzimidazole derivative with different substituents.
Uniqueness
N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a benzimidazole core, a nitrophenoxy group, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H18N4O5 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18N4O5/c1-13-7-9-18(17(11-13)25(27)28)29-12-14-8-10-19(30-14)20(26)23-21-22-15-5-3-4-6-16(15)24(21)2/h3-11H,12H2,1-2H3,(H,22,23,26) |
InChI Key |
GILBDTOXOUMCFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4N3C)[N+](=O)[O-] |
Origin of Product |
United States |
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